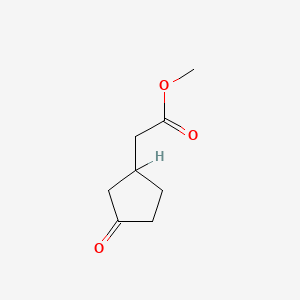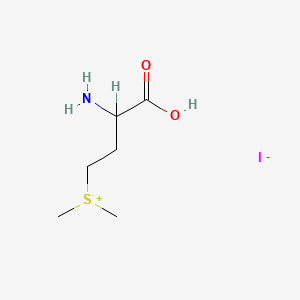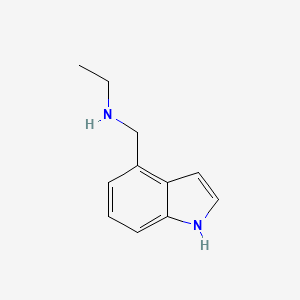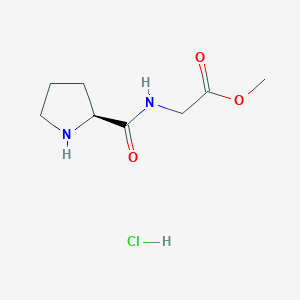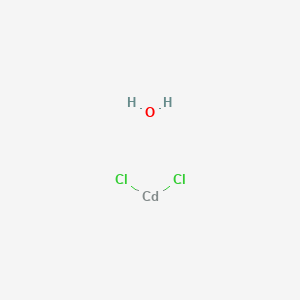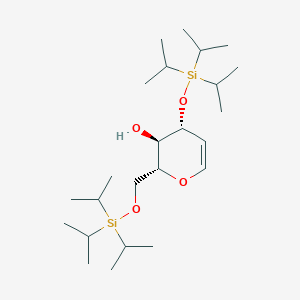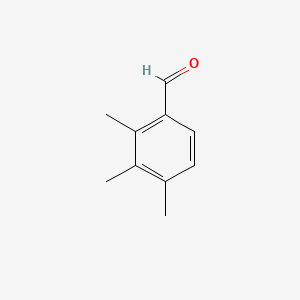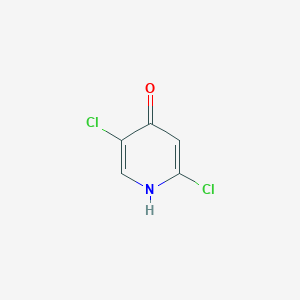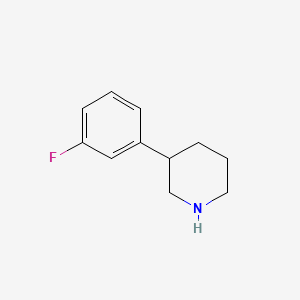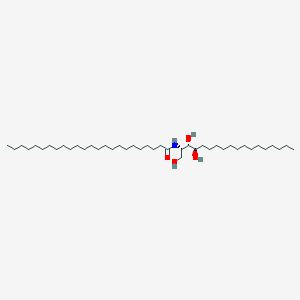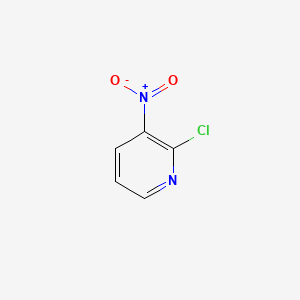
2-Chloro-3-nitropyridine
描述
2-Chloro-3-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2 and a molecular weight of 158.54 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitro group at the third position on the pyridine ring. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .
作用机制
Target of Action
2-Chloro-3-nitropyridine primarily targets enzymes and receptors involved in various biochemical pathways. Its nitro group and chlorine atom make it reactive, allowing it to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Mode of Action
The compound interacts with its targets through electrophilic aromatic substitution, where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This interaction can lead to the inhibition of enzyme activity, altering the normal biochemical processes within the cell.
Biochemical Pathways
This compound affects pathways involving pyridine nucleotides, which are crucial for cellular metabolism. By inhibiting key enzymes, it can disrupt processes such as DNA replication, repair, and cellular respiration, leading to downstream effects like reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through passive diffusion due to its small molecular size and lipophilicity. It is distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, this compound’s action results in the inhibition of enzyme activity, leading to disrupted cellular functions. This can cause cell cycle arrest, apoptosis, and reduced cellular proliferation. At the cellular level, these effects can manifest as decreased tumor growth in cancer therapy or reduced bacterial growth in antimicrobial treatments .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can affect its stability and reactivity, while high temperatures can increase its degradation rate. The presence of other reactive chemicals can also lead to competitive inhibition or synergistic effects .
生化分析
Biochemical Properties
It is known to be involved in the synthesis of various pharmaceutical compounds
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, which indicates that it may be harmful if swallowed .
Molecular Mechanism
It is known to participate in the synthesis of various pharmaceutical compounds
Temporal Effects in Laboratory Settings
It is known to be soluble in methanol , which suggests that it may be stable in certain solvents
Dosage Effects in Animal Models
It is known to cause skin and eye irritation, and may cause respiratory irritation
Metabolic Pathways
It is known to participate in the synthesis of various pharmaceutical compounds
Transport and Distribution
It is known to cause skin and eye irritation, and may cause respiratory irritation , which suggests that it may interact with certain transporters or binding proteins.
Subcellular Localization
It is known to participate in the synthesis of various pharmaceutical compounds , which suggests that it may be localized to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-chloropyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactions to enhance efficiency and yield. The process may include the use of catalysts and optimized reaction conditions to achieve high purity and yield .
化学反应分析
Types of Reactions: 2-Chloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, leading to the formation of substituted pyridines.
Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substituted Pyridines: Formed through nucleophilic substitution.
Aminopyridines: Resulting from the reduction of the nitro group.
Oxidized Derivatives: Produced through oxidation reactions.
科学研究应用
2-Chloro-3-nitropyridine has a wide range of applications in scientific research, including:
相似化合物的比较
- 2-Chloro-4-nitropyridine
- 5-Chloro-2-nitropyridine
- 3-Chloro-2-nitropyridine
Comparison: 2-Chloro-3-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring, which influences its reactivity and applications. Compared to its isomers, it exhibits different chemical and biological properties, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
2-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLETYDNTVQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063929 | |
| Record name | Pyridine, 2-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Chloro-3-nitropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5470-18-8, 34515-82-7 | |
| Record name | 2-Chloro-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-nitropyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-chloro-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 34515-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloro-3-nitropyridine?
A1: The molecular formula of this compound is C5H3ClN2O2, and its molecular weight is 170.54 g/mol. []
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound exhibits a characteristic ultraviolet (UV) absorption band in the 350–420 nm region. This band arises from the contribution of a “quinonoid” charge-transfer form to the excited state. The position of this band is more influenced by substituents on the nitrated pyridine ring than by those on the un-nitrated ring. [] Additionally, infrared (IR) spectroscopy reveals N-H stretching frequencies, the position of which can be correlated with the conclusions derived from the UV spectra. []
Q3: Can you describe the crystal structure of this compound?
A3: In the crystal structure of this compound, the nitro group is twisted by 38.5° relative to the pyridine ring. [] The crystal packing is stabilized by non-classical C−H⋯N and C−H⋯O hydrogen bonds, forming a layered motif. []
Q4: How does this compound typically react?
A4: Due to the presence of the electron-withdrawing nitro group, this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chlorine atom with various nucleophiles, making it a versatile building block in organic synthesis. [, ]
Q5: Can you give some specific examples of reactions this compound undergoes?
A5: this compound reacts with:
- Aryl oxides: This reaction forms 2-aryloxy-3-nitropyridines via an addition-elimination mechanism involving a Meisenheimer σ-complex intermediate. The reaction rate is influenced by the aryloxide's pKa value and the reaction temperature. []
- Arenethiolates: This leads to arylthio-dechlorination, yielding 2-arylthio-3-nitropyridines. The reaction proceeds via an addition-elimination mechanism with second-order kinetics. []
- Aliphatic amines: Reaction with amines like n-butylamine, pyrrolidine, and piperidine in solvents like DMSO or acetonitrile results in substitution products. The reactions generally proceed with nucleophilic attack as the rate-limiting step. []
- S,S-diphenylsulfilimine: This reaction results in nucleophilic aromatic substitution without base catalysis, highlighting the high reactivity of the sulfilimine reagent. []
Q6: What are some practical applications of this compound in synthesis?
A6: this compound serves as a starting material for a wide range of heterocyclic compounds, including:
- Imidazo[4,5-b]pyridines: These can be synthesized through a sequence of SNAr reactions, nitro group reduction, and subsequent heteroannulation with various aldehydes. [, ]
- Triazolo[4,5-b]pyridines: Synthesized similarly to imidazo[4,5-b]pyridines, these compounds are of interest for their potential biological activity. []
- Pyrazolo[4,3-b]pyridines: These can be obtained through a sequence of SNAr and modified Japp-Klingemann reactions, offering a flexible route to these heterocycles. []
- Diazathianthrenes: Reaction of this compound with the dianion of 2,3-dimercaptopyridine yields 1,9-diazathianthrene, showcasing its utility in constructing polycyclic systems. []
- Diazophenoxaselenines: Similarly, reaction with the dianion of 3-hydroxypyridine-2(1H)-selone yields a mixture of 1,6- and 1,9-diazaphenoxaselenines. []
Q7: Can this compound be used to synthesize non-heterocyclic compounds?
A7: Yes, this compound can be used to synthesize non-heterocyclic compounds as well. For instance, it is a key starting material for the synthesis of 4-azaindole, a significant scaffold in medicinal chemistry. [, ] This synthesis involves a palladium-catalyzed Sonogashira cross-coupling followed by reduction and heteroannulation. []
Q8: Are there specific reaction conditions that favor particular reaction pathways with this compound?
A8: Yes, reaction conditions significantly influence the reaction outcome with this compound:
- Solvent effects: In reactions with aliphatic amines, the solvent choice (acetonitrile vs. DMSO) affects the reaction rate and the occurrence of base catalysis. []
- Steric effects: The presence of a nitro group ortho to the chlorine atom in this compound can lead to steric hindrance, influencing the regioselectivity of nucleophilic attack. []
- Electronic effects: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, and the position of the nitro group influences the regioselectivity of the reaction. [, ]
Q9: Does this compound exhibit any catalytic properties itself?
A9: While this compound is not typically used as a catalyst, its reactions can be facilitated by catalysts. For instance, the Sonogashira cross-coupling in the synthesis of 4-azaindole employs a palladium catalyst. []
Q10: Can this compound be used to synthesize compounds with catalytic applications?
A10: Research suggests that this compound can be a precursor to potentially catalytic materials. One study demonstrated its use in preparing Rh nanoparticles supported on magnetic silica spheres decorated with various functional groups. [] These materials exhibited activity in the catalytic hydrogenation of nitroarenes. []
Q11: What safety precautions should be taken when handling this compound?
A11: As with all laboratory chemicals, this compound should be handled with caution. It's advisable to wear appropriate personal protective equipment, including gloves and eye protection. Always consult the Safety Data Sheet (SDS) before handling.
Q12: Have computational methods been applied to study this compound?
A12: Yes, computational methods have been employed to study this compound:
- Conformational analysis: AM1 calculations have been used to study the conformational preferences of 2-arylthio-5-nitropyridines (derivatives of this compound). []
- Electronic structure calculations: EHT calculations have been used to determine the positions of substituents in [3,2-b] pyridino [, ] benzo-1,3a, 6, 6a-tetraazapentalene, a derivative of this compound. []
Q13: What insights have been gained from structure-activity relationship (SAR) studies?
A13: While the provided research doesn't delve into extensive quantitative SAR studies, it highlights the impact of substituents on the reactivity and properties of this compound derivatives. For example:
- UV-Vis absorption: The position of the UV absorption band in arylaminonitropyridines (derivatives of this compound) is influenced by the nature and position of substituents on both the pyridine and aryl rings. []
- Reaction rates: The rate of nucleophilic aromatic substitution reactions of this compound is affected by the electronic and steric properties of the incoming nucleophile. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




